3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound characterized by a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step reactions
Step 1: Synthesis of the pyrroloquinoline core using cyclization reactions.
Step 2: Introduction of the dimethyl groups through alkylation reactions.
Step 3: Coupling with the benzamide moiety under specific conditions, often involving amide bond formation reactions such as the use of coupling reagents like EDCI or HATU.
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Often leading to the formation of oxidized derivatives that can be useful intermediates in further chemical synthesis.
Reduction: Reduction reactions can yield more reduced forms of the compound, often altering its pharmacological properties.
Common Reagents and Conditions: Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Reaction conditions are carefully controlled to achieve the desired products without degrading the compound.
Major Products: Major products from these reactions vary depending on the specific reactants and conditions used. For instance, oxidation may yield ketone or aldehyde derivatives, while substitution reactions could introduce halogen or alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, 3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology: The compound's potential biological activity makes it a candidate for drug discovery and development. It is investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: In medicine, research focuses on its potential therapeutic applications, such as anti-inflammatory or anticancer properties. Preclinical studies aim to elucidate its efficacy and safety profiles.
Industry: Industrially, the compound's stability and reactivity make it useful in manufacturing processes, particularly in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects involves binding to specific molecular targets, such as proteins or nucleic acids. This binding can modulate biological pathways, influencing cellular functions and biochemical processes.
Comparison with Similar Compounds
Comparison with Other Compounds: When compared to similar compounds, 3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique structural features, which confer distinct chemical and biological properties.
List of Similar Compounds:3,5-dimethyl-4-oxo-1,4-dihydroquinoline
2,3-dimethylbenzamide
4-oxo-1,2,3,4-tetrahydroquinoline derivatives
This compound's unique combination of a pyrroloquinoline core with a benzamide group contributes to its diverse range of applications and interesting chemical behavior
Properties
IUPAC Name |
3,5-dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-7-13(2)9-16(8-12)20(24)21-17-10-14-3-4-18(23)22-6-5-15(11-17)19(14)22/h7-11H,3-6H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYKULWRRMMYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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